molecular formula C25H22N4O2 B10991856 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10991856
M. Wt: 410.5 g/mol
InChI Key: WZBNTENPACZYQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional phenethyl and naphthyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines.

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenethyl)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H22N4O2/c1-30-22-11-7-17(15-23(22)31-2)8-12-24-27-25-26-14-13-21(29(25)28-24)20-10-9-18-5-3-4-6-19(18)16-20/h3-7,9-11,13-16H,8,12H2,1-2H3

InChI Key

WZBNTENPACZYQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC5=CC=CC=C5C=C4)OC

Origin of Product

United States

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